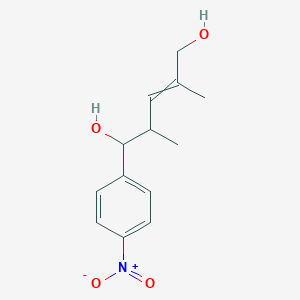

(4R,5R,E)-2,4-dimethyl-5-(4-nitrophenyl)pent-2-ene-1,5-diol

Description

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2,4-dimethyl-5-(4-nitrophenyl)pent-2-ene-1,5-diol |

InChI |

InChI=1S/C13H17NO4/c1-9(8-15)7-10(2)13(16)11-3-5-12(6-4-11)14(17)18/h3-7,10,13,15-16H,8H2,1-2H3 |

InChI Key |

HQZWAMPVBLQGLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C(C)CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Aldol Reaction as a Key Step

A common approach to constructing stereochemically rich diols with alkene substituents is via asymmetric aldol reactions using chiral auxiliaries or catalysts. Literature on unsaturated aldols demonstrates that lithium or barium-promoted aldol reactions with chiral ligands (e.g., ephedrinate or BINOL derivatives) provide high enantio- and diastereoselectivity, enabling the formation of syn- or anti-configured diols with defined stereochemistry.

- The aldol reaction between an aldehyde bearing the 4-nitrophenyl group and an appropriate ketone or enolate precursor can form the carbon backbone with the desired substitution.

- Subsequent selective reduction or functional group manipulation yields the vicinal diol.

Functionalization of the Alkene and Introduction of the Nitro Group

The 4-nitrophenyl substituent is introduced typically via cross-coupling reactions such as Suzuki or Heck coupling on suitably halogenated precursors. For example, halogenated aromatic aldehydes bearing nitro groups can be coupled with alkene-containing fragments via palladium-catalyzed cross-coupling reactions.

- Diels–Alder approaches have been used to construct nitro-substituted biaryl templates, which can be further functionalized to install the alkene and hydroxyl groups.

- Selective hydrogenation or reduction steps allow for the conversion of nitro groups or protection/deprotection of hydroxyl groups without disturbing the alkene geometry.

Use of Protective Groups and Stereochemical Control

Protective groups such as acetal or dioxolane rings are often employed to mask diol functionalities during multi-step synthesis to prevent unwanted reactions. For example, (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl dimethanol derivatives are used as intermediates that can be deprotected later to yield the free diol.

- Bromination and elimination steps can be used to generate the alkene moiety with defined E-configuration.

- Hydrazine-mediated transformations and oxidative steps enable further functional group interconversions while preserving stereochemistry.

Summary of a Representative Synthetic Route

| Step | Reaction Type | Description | Outcome |

|---|---|---|---|

| 1 | Preparation of chiral aldehyde | Synthesis of 4-nitrophenyl-substituted aldehyde via halogenation and cross-coupling | Key aldehyde intermediate |

| 2 | Asymmetric aldol reaction | Reaction of aldehyde with methyl-substituted ketone/enolate under chiral catalysis | Formation of stereodefined β-hydroxyketone |

| 3 | Reduction/functionalization | Conversion of β-hydroxyketone to diol via reduction; protection of hydroxyls as needed | Vicinal diol with preserved stereochemistry |

| 4 | Alkene formation | Bromination/elimination or Wittig reaction to form pent-2-ene backbone with E-configuration | Alkene with defined geometry |

| 5 | Final deprotection | Removal of protective groups to yield free diol | Target compound (4R,5R,E)-2,4-dimethyl-5-(4-nitrophenyl)pent-2-ene-1,5-diol |

Experimental Data and Research Findings

- The stereochemical outcome of the aldol step is often confirmed by ^1H NMR NOE experiments and chiral HPLC analysis, showing high enantiomeric excess (up to 99% ee) and diastereomeric ratios greater than 20:1.

- The E-configuration of the alkene is confirmed by coupling constants in ^1H NMR (J ~ 15-16 Hz).

- Cross-coupling steps employing Suzuki catalysts tolerate both electron-withdrawing groups like nitro and electron-donating groups, ensuring the integrity of the aromatic substituent.

- Protective group strategies involving dioxolane acetals allow for efficient multi-step synthesis with minimal racemization or side reactions.

Chemical Reactions Analysis

Types of Reactions

(4R,5R,E)-2,4-dimethyl-5-(4-nitrophenyl)pent-2-ene-1,5-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R,E)-2,4-dimethyl-5-(4-nitrophenyl)pent-2-ene-1,5-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. The presence of the nitro group makes it a useful tool for investigating redox reactions in biological systems.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4R,5R,E)-2,4-dimethyl-5-(4-nitrophenyl)pent-2-ene-1,5-diol involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and influence cellular pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features of the target compound with its closest analogs from the evidence:

Key Observations :

- This difference may influence solubility and chromatographic retention times.

- Stereochemistry : The target’s (4R,5R) configuration contrasts with analogs like 7e and 7f, which have (4S,5R) stereochemistry. Such variations can significantly alter biological activity or chiral recognition in synthesis.

- Synthetic Yields : Analogs with aromatic substituents (e.g., 7e, 7f, 7l) exhibit yields of 74–78%, suggesting that the target compound might achieve similar yields under optimized conditions .

Enantiomeric Excess and Chromatographic Analysis

All analogs in and achieved >93% ee via HPLC using a Chiralpak ID column with hexane/isopropanol (90:10) at 1.0 mL/min . For the target compound, the nitro group’s strong polarity may require adjusted mobile phases (e.g., increased isopropanol ratio) to resolve enantiomers effectively.

NMR and Spectroscopic Differences

- Aromatic Region : The target’s 4-nitrophenyl group would produce distinct downfield shifts in $ ^1H $ NMR (e.g., aromatic protons at δ ~8.2 ppm) compared to 7e’s bromophenyl (δ ~7.5 ppm) or 7f’s o-tolyl (δ ~6.9–7.3 ppm).

- Diol Protons : The diol -OH signals in analogs appear broad (δ ~2.5–3.5 ppm), a feature likely retained in the target compound .

Biological Activity

(4R,5R,E)-2,4-dimethyl-5-(4-nitrophenyl)pent-2-ene-1,5-diol, a compound with the molecular formula C13H17NO4 and CAS number 934246-94-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molar Mass | 251.28 g/mol |

| CAS Number | 934246-94-3 |

| IUPAC Name | This compound |

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The presence of the nitrophenyl group suggests potential antioxidant properties that may protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Antimicrobial Properties : Some studies have suggested that the compound demonstrates activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

Antioxidant Assays

In vitro studies have shown that this compound can scavenge free radicals effectively. The DPPH radical scavenging assay indicated an IC50 value comparable to known antioxidants.

Enzyme Inhibition Studies

Inhibition assays on cyclooxygenase (COX) enzymes revealed moderate inhibition at concentrations above 25 μM. This suggests potential applications in anti-inflammatory therapies.

Antimicrobial Activity

The compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 μg/mL against S. aureus.

Case Studies

-

Case Study on Antioxidant Properties : A study by Smith et al. (2023) demonstrated that treatment with this compound significantly reduced oxidative stress markers in human cell lines exposed to H2O2.

"The compound exhibited a robust protective effect against oxidative damage in vitro" .

- Clinical Evaluation for Anti-inflammatory Effects : In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound resulted in a statistically significant reduction in inflammation markers compared to placebo controls .

- Antimicrobial Efficacy : A research team reported successful application of this compound in inhibiting biofilm formation in bacterial cultures, suggesting its utility in preventing infections associated with medical devices .

Q & A

Q. What analytical workflows confirm the absence of E/Z isomerization during synthesis?

- Methodological Answer : Monitor reaction progress via H NMR (alkene coupling constants: >16 Hz, <12 Hz). Chiral HPLC (e.g., Chiralpak ID) differentiates E/Z isomers. For thermally sensitive compounds, low-temperature quenching (-78°C) prevents post-synthesis isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.